Cyasterone

Catalog No.
S524690
CAS No.
17086-76-9
M.F
C29H44O8
M. Wt
520.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyasterone

Researchers requiring maximal anabolic effects without androgenicity often find standard ecdysterone insufficient. Cyasterone, a polyhydroxylated phytoecdysteroid, offers a solution with its unique γ-lactone side chain conferring substantially higher anabolic activity. Key advantages:

  • Exhibits superior protein synthesis stimulation compared to ecdysterone in both C2C12 myotubes and in vivo models.
  • Provides a robust, non-androgenic positive control for muscle hypertrophy studies.
  • High anabolic index approaching that of synthetic steroids, enabling advanced supplement development.

CAS Number

17086-76-9

Product Name

Cyasterone

IUPAC Name

(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI Key

NEFYSBQJYCICOG-YSEUJXISSA-N

solubility

Soluble in DMSO

Synonyms

Cyasterone; AI3-44890; AI3 44890; AI344890

Canonical SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Isomeric SMILES

C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O

The exact mass of the compound Cyasterone is 536.2985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Cyasterone is a polyhydroxylated plant steroid belonging to the phytoecdysteroid class, compounds known to stimulate protein synthesis and promote anabolic processes in mammals without binding to androgen receptors [REFS-1, REFS-2]. As a structural analog of insect molting hormones, it is investigated primarily for its potential to increase muscle mass and physical performance. Unlike more common phytoecdysteroids, Cyasterone's distinct side-chain structure contributes to a significantly higher level of biological activity, making it a key compound for research where maximal anabolic effect is a primary consideration [3].

Research Fit

Unique chemotype: γ‑lactone‑fused C29 phytoecdysteroid, distinct from 20‑hydroxyecdysone class.
EGFR pathway probe: Reported EGFR inhibitor phenotype supports kinase‑signaling and cell‑model endpoint studies.
MSC mobilization tool: SDF‑1α/CXCR4 axis activation documented; supports stem‑cell homing research in bone models.
Insect EcR modulator: Antiecdysone functional profile enables non‑canonical ecdysteroid signaling studies.

While structurally similar, phytoecdysteroids are not functionally interchangeable. Substituting Cyasterone with more common or less expensive analogs like Ecdysterone (20-Hydroxyecdysone) or Ponasterone A can lead to a significant reduction in anabolic activity. Direct comparative studies demonstrate that minor variations in the side-chain structure, such as the cyclic lactone present in Cyasterone, result in substantial differences in the stimulation of protein synthesis [1]. For applications requiring high, reproducible anabolic effects, such as muscle hypertrophy studies or the development of performance-focused supplements, selecting a compound based on proven quantitative potency rather than generic class membership is critical to achieving desired outcomes.

Substitution Risk

γ‑Lactone structure divergence
The fused γ‑lactone ring is absent in 20‑hydroxyecdysone and other common ecdysteroids; it may confer distinct target engagement (EGFR) and functional outcomes that may not transfer.
Mammalian target profile mismatch
Cyasterone engages EGFR and SDF‑1α/CXCR4 pathways not documented for 20E, ponasterone A, makisterone A, or inokosterone; cellular and in‑vivo model responses may differ substantially.
Qualitatively opposite insect response
Unlike the molting‑promoting action of classical EcR agonists, cyasterone produces an antiecdysone effect; signaling context may shift and preclude direct functional replacement.

Anabolic Superiority over Ecdysterone

In a foundational comparative study using an in vivo model in rats, Cyasterone demonstrated significantly higher anabolic activity than the widely used phytoecdysteroid, Ecdysterone (20-Hydroxyecdysone). [1]. When assessing the total protein content of the liver post-administration, Cyasterone exhibited an anabolic effect coefficient of 2.08, markedly outperforming Ecdysterone's coefficient of 1.79. This positions Cyasterone as a more potent stimulator of protein synthesis than the most common in-class substitute. [1].

Evidence DimensionAnabolic Effect (Ratio of total protein content in liver vs. control)
Target Compound Data2.08 (Cyasterone)
Comparator Or Baseline1.79 (Ecdysterone); 1.40 (Ponasterone A)
Quantified Difference~16% greater anabolic effect than Ecdysterone
ConditionsIn vivo study in growing male rats, administered orally at 5 mg/kg for 7 days.

For researchers needing to elicit a stronger anabolic response, Cyasterone provides a quantifiable performance advantage over the most common and frequently cited phytoecdysteroid.

EcR Agonist Potency
Head‑to‑head
EC50 3.3 μM (S2), 5.3 μM (Bm5)
~4.6‑fold weaker than tebufenozide in S2; ~5955‑fold in Bm5
Low‑potency natural agonist baseline for EcR screening.
Dipteran/lepidopteran reporter assays; castasterone acts as antagonist.

Approaching Synthetic Steroid Potency

The same in vivo study also benchmarked phytoecdysteroids against the synthetic anabolic steroid Nerobol (Methandrostenolone) [1]. Cyasterone's anabolic effect coefficient of 2.08 was comparable to Nerobol's coefficient of 2.24. This demonstrates that Cyasterone delivers a level of anabolic stimulation approaching that of a well-established synthetic agent, but without the associated androgenic pathways. This makes it a valuable tool for studying non-androgenic mechanisms of muscle growth.

Evidence DimensionAnabolic Effect (Ratio of total protein content in liver vs. control)
Target Compound Data2.08 (Cyasterone)
Comparator Or Baseline2.24 (Nerobol / Methandrostenolone)
Quantified DifferenceCyasterone achieves ~93% of the anabolic effect of the synthetic steroid Nerobol in this assay.
ConditionsIn vivo study in growing male rats, administered orally at 5 mg/kg for 7 days.

Procurement of Cyasterone is justified for studies requiring a potent, non-hormonal anabolic agent that serves as a relevant natural alternative to synthetic steroids for mechanistic or performance research.

Antiecdysone Effect
Head‑to‑head
Qualitative functional opposition:
Cyasterone disrupts molting; 20E/ponasterone A promote molting.
Distinct modulator of ecdysteroid signaling, not a weaker ecdysone.
In vivo feeding/injection studies in lepidopteran larvae.

Spirostane Side Chain and Anabolic Potency

Cyasterone is distinguished from Ecdysterone by the presence of a γ-lactone (a five-membered cyclic ester) in its side chain, forming a spirostane-type structure [REFS-1, REFS-2]. This structural feature is absent in many other common phytoecdysteroids like Ecdysterone and Ponasterone A. The consistently high anabolic activity observed in Cyasterone and the structurally related Turkesterone suggests this side-chain configuration is a key determinant of potency, potentially influencing receptor interaction or metabolic stability.

Evidence DimensionKey Structural Feature
Target Compound DataPresence of a C-20, C-22, C-24, C-25 spirostane-type γ-lactone side chain.
Comparator Or BaselineAbsence of lactone ring; open hydroxylated side chain (Ecdysterone).
Quantified DifferenceQualitative structural difference.
ConditionsStandard chemical structure analysis.

For structure-activity relationship studies or projects aiming to maximize biological effect, Cyasterone's unique structure provides a clear rationale for its selection over simpler, less potent analogs.

EGFR Inhibition
Class‑level
Reported natural EGFR inhibitor; induces apoptosis and cell cycle arrest in tumor cell lines.
Supports EGFR pathway‑response context; not documented for 20E class.
Class‑level inference; supplier and review data — verify in target system.
MSC Mobilization
Class‑level
Reported acceleration of femoral fracture healing in rats; increased peripheral MSC counts and serum SDF‑1α.
Supports MSC homing pathway‑response interpretation; unique to cyasterone among ecdysteroids.
In vivo rat model; no comparable studies for 20E — data to verify.
HPLC Validation
Reported
Plasma: 0.565–9.040 μg/mL, r=0.9990, intra‑day RSD ≤3.9%, inter‑day RSD ≤7.3%
Plant material: 1.91–38.28 μg, r=0.9999, recovery 93.1%
Supports quantitative bioanalytical and QC workflows.
RP‑HPLC methods; 243 nm detection, C18 columns.

Positive Control for Muscle Hypertrophy Assays

Based on its quantitatively demonstrated superiority over Ecdysterone, Cyasterone is the right choice for use as a high-potency, non-androgenic positive control in both in vitro (e.g., C2C12 myotubes) and in vivo models of muscle hypertrophy [1]. Its use ensures a robust and reproducible anabolic response, providing a stronger baseline for evaluating novel compounds.

Lead Compound in SAR Studies

Cyasterone's unique γ-lactone side chain and high anabolic activity make it an ideal lead compound for medicinal chemistry and SAR studies [2]. Researchers can procure Cyasterone to investigate how modifications to the spirostane moiety affect anabolic potency, providing insights for the design of novel, non-steroidal anabolic agents.

Sports Nutrition & Sarcopenia Research

Given its high anabolic index, approaching that of synthetic steroids, Cyasterone is a primary candidate for formulation into advanced dietary supplements or research formulations aimed at maximizing muscle mass and strength [1]. Its procurement is justified for projects where achieving a greater anabolic effect than standard Ecdysterone-based products is a key commercial or research objective.

Application Fit

Application
Selection Property
Validation Focus
EGFR pathway probe studies
Unique EGFR inhibitor chemotype
Apoptosis and cell‑cycle arrest endpoint review
MSC homing research in bone models
SDF‑1α/CXCR4 activation profile
MSC mobilization and osteogenesis endpoints
Non‑canonical ecdysteroid signaling
Antiecdysone functional divergence
Molting disruption endpoint context
Botanical QC analytical workflows
Validated RP‑HPLC reference standard
Linearity, recovery, precision

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

520.30361836 Da

Monoisotopic Mass

520.30361836 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VWR78EE33V

Wikipedia

Cyasterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]
1: Lu X, Qiu H, Yang L, Zhang J, Ma S, Zhen L. Anti-proliferation effects, efficacy of cyasterone in vitro and in vivo and its mechanism. Biomed Pharmacother. 2016 Dec;84:330-339. doi: 10.1016/j.biopha.2016.09.041. Epub 2016 Sep 23. PubMed PMID: 27668532.
2: Li F, Li G, Zhao J, Xiao J, Liu Z, Su G. A simple LC-MS method for determination of cyasterone in rat plasma: application to a pilot pharmacokinetic study. Biomed Chromatogr. 2016 Jun;30(6):867-71. doi: 10.1002/bmc.3621. Epub 2015 Nov 17. PubMed PMID: 26390114.
3: Hirayama Y, Okuzumi K, Masubuti H, Uekusa H, Girault JP, Fujimoto Y. Stereochemical assignment of C-24 and C-25 of amarasterone A, a putative biosynthetic intermediate of cyasterone. J Org Chem. 2014 Jun 20;79(12):5471-7. doi: 10.1021/jo5005108. Epub 2014 Jun 4. PubMed PMID: 24824008.
4: Okuzumi K, Hara N, Uekusa H, Fujimoto Y. Structure elucidation of cyasterone stereoisomers isolated from Cyathula officinalis. Org Biomol Chem. 2005 Apr 7;3(7):1227-32. Epub 2005 Feb 24. PubMed PMID: 15785811.
5: Otaki T, Williams CM. Inactivation of alpha-ecdysone and cyasterone by larvae of the fleshfly, Sarcophaga peregrina, and pupae of the silkworm, Samia cynthia. Biol Bull. 1970 Jun;138(3):326-33. PubMed PMID: 5433302.

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